![molecular formula C10H17FN4O4 B13458983 (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl-protected amino group, and a fluorine atom on a pentanoic acid backbone. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the azido group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger volumes.
化学反応の分析
Types of Reactions
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the azido group reduced to an amino group.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
科学的研究の応用
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to selectively label or modify biomolecules. The fluorine atom can influence the compound’s reactivity and interactions with molecular targets, potentially enhancing its stability and binding affinity.
類似化合物との比較
Similar Compounds
(2S,4S)-5-azido-2-amino-4-fluoropentanoic acid: Similar structure but lacks the Boc protecting group.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is unique due to the presence of both the azido and fluorine groups, which can impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C10H17FN4O4 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
(2S,4S)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17FN4O4/c1-10(2,3)19-9(18)14-7(8(16)17)4-6(11)5-13-15-12/h6-7H,4-5H2,1-3H3,(H,14,18)(H,16,17)/t6-,7-/m0/s1 |
InChIキー |
ICYDYTCJJQYRFG-BQBZGAKWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](CN=[N+]=[N-])F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(CN=[N+]=[N-])F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


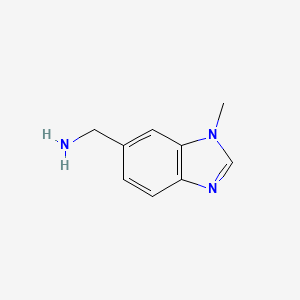

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
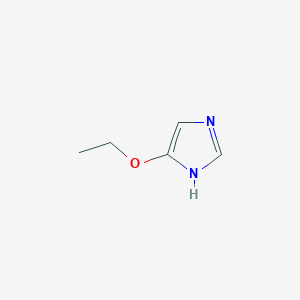
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
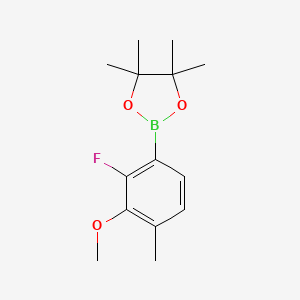
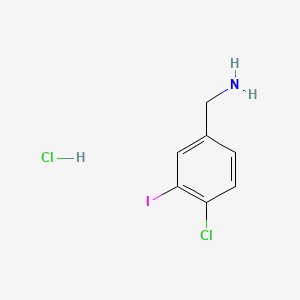
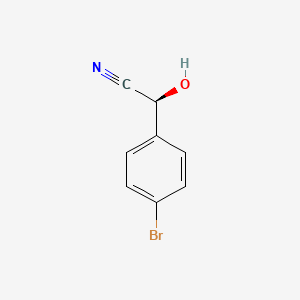
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
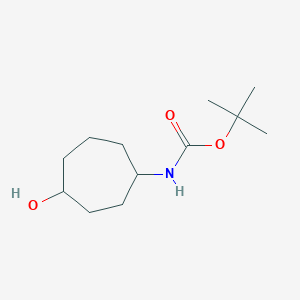
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
